molecular formula C11H13ClFN3 B8216844 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride

1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride

Cat. No.: B8216844
M. Wt: 241.69 g/mol
InChI Key: MQJZULOKDOTIGF-UHFFFAOYSA-N
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Description

1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a fluorophenyl group and a methanamine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole ring.

    Attachment of the Methanamine Moiety: The methanamine group is attached through a reductive amination reaction, where the pyrazole derivative reacts with formaldehyde and ammonia or a primary amine under reducing conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the fluorophenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride
  • 1-{1-[(2-fluorophenyl)methyl]-1H-pyrrol-3-yl}methanamine hydrochloride
  • 1-{1-[(2-fluorophenyl)methyl]-1H-pyridin-4-yl}methanamine hydrochloride

Uniqueness

1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various research applications.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-11-4-2-1-3-9(11)8-15-10(7-13)5-6-14-15;/h1-6H,7-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJZULOKDOTIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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